molecular formula C18H18N4O2S B2438219 (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide CAS No. 2035018-16-5

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide

Cat. No.: B2438219
CAS No.: 2035018-16-5
M. Wt: 354.43
InChI Key: CHESVKXUEHINHL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining multiple pharmacophoric elements: an ethenesulfonamide group, a phenyl ring, and a pyridyl-imidazole moiety. The imidazole ring is a privileged scaffold in pharmaceuticals, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is critical for binding to various biological targets . Compounds containing the imidazole nucleus have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Furthermore, the pyrimidine and pyridine rings, structurally related to the pyridyl moiety in this compound, are common skeletons in kinase inhibitors . The sulfonamide functional group is also bestowed with diverse biological properties and has received significant attention in the drug development process . The specific stereochemistry, denoted by the (E)-configuration of the ethenesulfonamide chain, may influence the molecule's three-dimensional shape and its interaction with target proteins. This makes it a potentially valuable chemical probe for studying enzyme function, signal transduction pathways, and for the development of novel therapeutics targeting conditions such as cancer and inflammatory diseases. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-6-2-1-3-7-16)21-12-14-22-13-11-20-18(22)17-8-4-5-10-19-17/h1-11,13,15,21H,12,14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESVKXUEHINHL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly as an endothelin receptor antagonist. This article discusses its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An ethenesulfonamide core.
  • A pyridin-2-yl group.
  • An imidazole moiety.

These structural components contribute to its biological properties, especially in relation to receptor interactions.

Endothelin Receptor Antagonism

Research indicates that ethenesulfonamide derivatives, including the compound , exhibit significant activity as endothelin receptor antagonists . Endothelin receptors (ETA and ETB) are critical in various cardiovascular functions, and their antagonism can lead to therapeutic effects in conditions like hypertension and heart failure.

Key Findings:

  • The compound has shown promise in modulating cardiovascular functions by blocking endothelin receptors, which are implicated in various pathophysiological conditions.
  • Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly influence the potency and selectivity of these compounds.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on ethenesulfonamide derivatives, revealing essential substitutional requirements for selective action on ETA and ETB receptors. The best QSAR models derived from these studies indicate high correlation coefficients (R² values ranging from 0.729 to 0.864), suggesting robust predictive power regarding biological activity .

Table 1: QSAR Model Summary

ModelCorrelation Coefficient (R²)Predictive Power (%)
Model 10.85472.90
Model 20.82068.80
Model 30.86474.60

Pharmacological Activities

Imidazole-containing compounds are known for their diverse pharmacological activities. Studies have reported various biological activities associated with imidazole derivatives, including:

  • Antibacterial
  • Antitumor
  • Anti-inflammatory
  • Antidiabetic

These activities are attributed to the imidazole ring's ability to interact with multiple biological targets .

Table 2: Biological Activities of Imidazole Derivatives

Activity TypeExamples of Effects
AntibacterialEffective against Staphylococcus aureus, E. coli
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction of inflammatory cytokines
AntidiabeticImprovement of insulin sensitivity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide?

  • The synthesis typically involves multi-step reactions, starting with coupling the pyridinyl-imidazole moiety to the ethenesulfonamide backbone. Key steps include:

  • Nucleophilic substitution : Reacting 2-(pyridin-2-yl)-1H-imidazole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethyl-linked intermediate .
  • Sulfonamide formation : Introducing the (E)-2-phenylethenesulfonamide group via a Michael addition or thiol-ene click chemistry, ensuring stereochemical control .
  • Optimization : Microwave-assisted synthesis or solvent-free conditions can improve yields (70–85%) and reduce reaction times .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts:

  • Pyridine protons: δ 8.3–8.6 ppm (doublet) .
  • Sulfonamide protons: δ 3.1–3.4 ppm (triplet) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 438.15) .
    • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .

Q. What in vitro assays are recommended for preliminary antimicrobial evaluation?

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Staphylococcus aureus and Escherichia coli (typical MIC range: 0.2–2.0 µg/mL for related sulfonamides) .
  • Biofilm Inhibition : Quantify biofilm biomass reduction using crystal violet staining, targeting persistent infections .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electron distribution in the sulfonamide group to identify reactive sites for enzyme inhibition .
  • Molecular Docking : Simulate binding to cytochrome P450 or bacterial DNA gyrase, focusing on hydrogen bonds between the pyridinyl group and active-site residues (binding energy: −8.2 to −9.5 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity Control : Use HPLC (≥98% purity) to rule out impurities affecting assay results .
  • Assay Standardization : Compare MIC values under identical conditions (pH 7.4, 37°C) and adjust for solvent effects (e.g., DMSO ≤1% v/v) .
  • Meta-analysis : Aggregate data from structural analogs (e.g., thiophene-containing sulfonamides) to identify trends in activity .

Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced efficacy?

  • Pyridinyl Substitution : Electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position increase antimicrobial activity but reduce solubility .
  • Imidazole Modification : Replacing the imidazole hydrogen with methyl improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours) .
  • Sulfonamide Linker : Shortening the ethyl spacer enhances rigidity, improving target selectivity (IC₅₀ reduction from 12.3 µM to 5.8 µM) .

Key Methodological Recommendations

  • Crystallography : Use SHELX for refining hydrogen-bonding networks in sulfonamide crystals .
  • Reaction Monitoring : Track synthetic intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Bioactivity Validation : Pair MIC assays with time-kill studies to confirm bactericidal vs. bacteriostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.